molecular formula C20H15F2IN2O3S B4878305 N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4878305
M. Wt: 528.3 g/mol
InChI Key: LYIAZTJZXFOSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DFIG, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases. In

Mechanism of Action

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. In cancer cells, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of the mTOR signaling pathway, which is responsible for cell growth and proliferation. In diabetes, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide activates the AMPK signaling pathway, which is responsible for glucose uptake and energy production. In inflammation, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. In cancer cells, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide induces apoptosis and inhibits angiogenesis. In diabetes, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide improves insulin sensitivity and glucose uptake in cells. In inflammation, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide reduces the production of pro-inflammatory cytokines and inhibits the migration of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its high potency and specificity for specific enzymes and signaling pathways. However, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide also has some limitations, including its low solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential toxicity and side effects. Additionally, the combination of N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide with other therapeutic agents may enhance its therapeutic effects and reduce its potential toxicity.

Scientific Research Applications

N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, N~1~-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-iodoanilino]-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2IN2O3S/c21-17-7-4-8-18(22)20(17)24-19(26)13-25(15-11-9-14(23)10-12-15)29(27,28)16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIAZTJZXFOSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=CC=C2F)F)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorophenyl)-N~2~-(4-iodophenyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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